molecular formula C19H16ClFN2O4 B2828093 2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide CAS No. 953232-94-5

2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide

Cat. No. B2828093
CAS RN: 953232-94-5
M. Wt: 390.8
InChI Key: LEBOCEMXEAEVOP-UHFFFAOYSA-N
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Description

2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized through various methods and has shown promising results in various biological and chemical experiments. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on fluorobenzamides has shown that these compounds can be synthesized using different methods, including microwave-induced synthesis, and have been evaluated for their antimicrobial properties. For example, Desai et al. (2013) explored the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine derivatives, which showed promising antimicrobial activity against various bacterial and fungal strains, highlighting the importance of fluorine atoms in enhancing this activity (Desai, Rajpara, & Joshi, 2013).

Antitumor and Anti-inflammatory Applications

Isoxazoline derivatives have been studied for their potential as antitumor agents. The synthesis of fluorinated 2-arylbenzothiazoles has shown potent and selective inhibitory activity against various cancer cell lines, suggesting their use as novel probes for imaging and therapy (Wang et al., 2006). Additionally, fluorinated benzamide analogs have been synthesized and evaluated for their ability to image the sigma2 receptor status of solid tumors, indicating their potential in positron emission tomography (PET) imaging (Tu et al., 2007).

Photovoltaic Efficiency and Ligand-Protein Interactions

Fluorinated benzothiazolinone acetamide analogs have been investigated for their photovoltaic efficiency and ligand-protein interactions, demonstrating their potential in dye-sensitized solar cells (DSSCs) and as inhibitors in molecular docking studies. These studies suggest the compounds' capability in light harvesting and their interactions with biological targets, such as cyclooxygenase enzymes (Mary et al., 2020).

properties

IUPAC Name

2-chloro-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O4/c1-25-15-7-6-11(8-17(15)26-2)16-9-12(23-27-16)10-22-19(24)18-13(20)4-3-5-14(18)21/h3-9H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBOCEMXEAEVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3Cl)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide

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